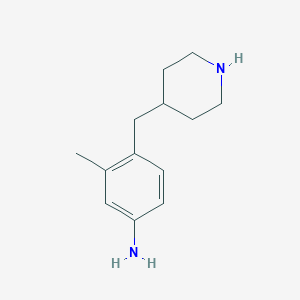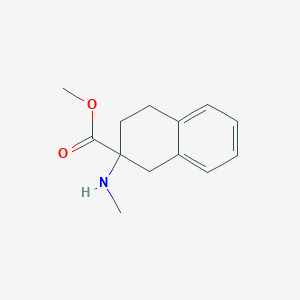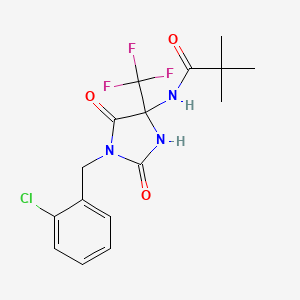![molecular formula C9H9N3O4 B12634303 2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 1002726-60-4](/img/structure/B12634303.png)
2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring fused to an oxazine ring, with nitro and dimethyl substituents. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the oxazine moiety. The nitro group is then added through nitration reactions, and the dimethyl groups are introduced via alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on cost-effectiveness, safety, and environmental considerations, ensuring that the production process adheres to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s chemical properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different chemical and physical properties.
Applications De Recherche Scientifique
2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-cancer agent, antimicrobial compound, or anti-inflammatory drug.
Industry: In material science, it is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can play a crucial role in its reactivity, potentially undergoing reduction to form reactive intermediates that interact with biological molecules. The pathways involved often include inhibition of key signaling pathways or disruption of cellular processes essential for disease progression.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also feature a fused heterocyclic structure and are studied for their anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors, these compounds share structural similarities and are explored for cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1002726-60-4 |
|---|---|
Formule moléculaire |
C9H9N3O4 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
2,2-dimethyl-7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C9H9N3O4/c1-9(2)8(13)11-7-6(16-9)3-5(4-10-7)12(14)15/h3-4H,1-2H3,(H,10,11,13) |
Clé InChI |
WYBJJVBRWPHYNA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)



![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
